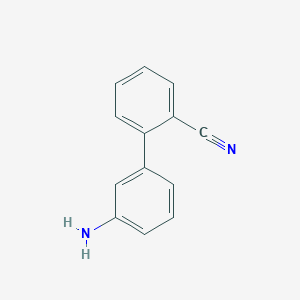
2,6-Dicloro-4-(trifluorometoxi)anilina
Descripción general
Descripción
2,6-Dichloro-4-(trifluoromethoxy)aniline is a chemical compound that serves as an important intermediate in the synthesis of high-efficiency, low-toxicity pesticides and new herbicides. Its molecular structure is characterized by the presence of chlorine and trifluoromethoxy groups attached to an aniline ring, which significantly influences its chemical and physical properties .
Synthesis Analysis
The synthesis of 2,6-dichloro-4-(trifluoromethoxy)aniline and related compounds involves several steps, including bromination, metalation, and substitution reactions. An improved synthesis process for a related compound, 2,6-dibromo-4-trifluoromethoxy aniline, achieved a high yield of 97% and a product purity of over 99.5%, using bromine and hydrogen peroxide as brominating agents . Metalation, a key step for structural elaboration of trifluoromethoxy-substituted anilines, involves hydrogen/lithium permutation with varying site selectivity based on the N-protective group used . These methods illustrate the versatility and efficiency of synthetic routes available for such compounds.
Molecular Structure Analysis
The molecular structure of trifluoromethoxy-substituted anilines has been studied using various spectroscopic techniques. Vibrational spectra, such as FT-IR and FT-Raman, along with quantum chemical studies, provide insights into the presence of functional groups and the influence of substituents like chlorine on the vibrational wavenumbers . Density functional theory (DFT) computations help in deriving optimized geometry and understanding the molecular orbital calculations, including natural bond orbitals (NBOs) and the HOMO-LUMO energy gap .
Chemical Reactions Analysis
The reactivity of 2,6-dichloro-4-(trifluoromethoxy)aniline in chemical reactions is influenced by its functional groups. The presence of the trifluoromethoxy group can lead to various reactions, such as metalation, which is crucial for further functionalization of the aniline ring . The electrophilic substitution reactions, as demonstrated in the synthesis of related compounds, are essential for the introduction of additional substituents and the formation of complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloro-4-(trifluoromethoxy)aniline are determined by its molecular structure. The electron-withdrawing effects of the chlorine and trifluoromethoxy groups affect the electron density distribution within the molecule, which can be analyzed through NBO and HOMO-LUMO energy gap analysis . The thermodynamic parameters, such as temperature dependence, can be illustrated through correlation graphs, providing a deeper understanding of the stability and reactivity of the molecule under different conditions .
Aplicaciones Científicas De Investigación
Síntesis Química
“2,6-Dicloro-4-(trifluorometoxi)anilina” es un compuesto de nitrógeno que es útil en la síntesis orgánica . Se utiliza a menudo como bloque de construcción en la síntesis de moléculas más complejas.
Síntesis de Derivados de Pirazol
Este compuesto se puede emplear para la síntesis de "1-[2,6-dicloro-4-(trifluorometil)fenil]-5-[(4-nitrofenil)metilenimino]-1H-pirazol-3-carbonitrilo" . Los derivados de pirazol tienen una amplia gama de aplicaciones en la química medicinal debido a sus diversas actividades biológicas.
Reactivos de Fluoración
Se utiliza en la producción de reactivos de fluoración . La fluoración es un proceso clave en la fabricación de ciertos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
Target of Action
The primary target of 2,6-Dichloro-4-(trifluoromethoxy)aniline is the respiratory system . The compound interacts with components of the respiratory system, leading to various physiological effects.
Mode of Action
It is known to be a nitrogen compound useful in organic synthesis .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2,6-dichloro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKISQWQHZULEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350846 | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99479-66-0 | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99479-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B1300055.png)
![(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300057.png)



![(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300068.png)
![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)
![(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300073.png)
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300075.png)
![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)


